molecular formula C18H28N2O4S B5037668 N-cyclododecyl-4-nitrobenzenesulfonamide

N-cyclododecyl-4-nitrobenzenesulfonamide

Cat. No.: B5037668
M. Wt: 368.5 g/mol
InChI Key: AZGBDBIJMXJWDC-UHFFFAOYSA-N
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Description

N-cyclododecyl-4-nitrobenzenesulfonamide is an organic compound characterized by the presence of a cyclododecyl group attached to a 4-nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nitration reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are carefully controlled to ensure selective nitration and subsequent functionalization.

Industrial Production Methods

Industrial production of N-cyclododecyl-4-nitrobenzenesulfonamide may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product is N-cyclododecyl-4-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives of this compound can be formed depending on the reagents used.

Scientific Research Applications

N-cyclododecyl-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclododecyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as a nitrene source in copper(I)-catalyzed asymmetric alkene aziridination, forming molecular complexes with diazacrown ethers . This interaction is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-cyclododecyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c21-20(22)17-12-14-18(15-13-17)25(23,24)19-16-10-8-6-4-2-1-3-5-7-9-11-16/h12-16,19H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGBDBIJMXJWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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